molecular formula C17H14FN3O2 B6323312 (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-methoxyphenyl)methanone CAS No. 1020237-09-5

(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-methoxyphenyl)methanone

Cat. No. B6323312
CAS RN: 1020237-09-5
M. Wt: 311.31 g/mol
InChI Key: QNEDOVHNMVYCRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-methoxyphenyl)methanone, also known as 4-FMPPM, is an organic compound that is used in various scientific research applications. It is a synthetic molecule that contains an amine group, a pyrazole ring, and a phenyl ring connected by a methoxyphenyl group. The molecule is highly versatile, with multiple potential applications in the laboratory.

Scientific Research Applications

(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-methoxyphenyl)methanone has been used in various scientific research applications. It has been used in the synthesis of various compounds, such as 4-fluorophenylpyrazole derivatives, which have potential applications in the treatment of cancer, inflammation, and other diseases. It has also been used in the synthesis of polymers, which have potential applications in drug delivery, tissue engineering, and other biomedical applications. In addition, (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-methoxyphenyl)methanone has been used in the synthesis of fluorescent probes, which have potential applications in imaging and detection.

Mechanism of Action

The mechanism of action of (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-methoxyphenyl)methanone is not well understood. However, it is believed that the molecule binds to specific proteins, which then triggers a cascade of biochemical reactions that leads to the desired effect. For example, (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-methoxyphenyl)methanone has been shown to bind to the aryl hydrocarbon receptor, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-methoxyphenyl)methanone are not well understood. However, it has been shown to have anti-inflammatory and anti-cancer effects in animal studies. In addition, (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-methoxyphenyl)methanone has been shown to have a protective effect against oxidative stress and to modulate the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

The main advantage of (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-methoxyphenyl)methanone is its versatility. It can be used in a variety of scientific research applications, including the synthesis of compounds and polymers, the development of fluorescent probes, and the study of biochemical and physiological effects. However, the molecule does have some limitations. For example, it is not very stable and has a short shelf life. In addition, the molecule is not water-soluble, which can make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-methoxyphenyl)methanone. For example, it could be used to develop new drugs for the treatment of cancer, inflammation, and other diseases. It could also be used in the development of new polymers for drug delivery and tissue engineering. In addition, it could be used to develop new fluorescent probes for imaging and detection. Finally, it could be used to further study the biochemical and physiological effects of the molecule.

Synthesis Methods

The synthesis of (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-methoxyphenyl)methanone begins with the reaction of 4-fluorophenyl acetic acid with 4-methoxyphenylmagnesium bromide in the presence of a base, such as potassium carbonate. This reaction results in the formation of 4-fluorophenylacetic acid 4-methoxyphenyl ester, which is then reacted with 1-amino-1H-pyrazole-4-carbonyl chloride in the presence of a base, such as triethylamine. This reaction results in the formation of (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-methoxyphenyl)methanone.

properties

IUPAC Name

[5-amino-1-(4-fluorophenyl)pyrazol-4-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2/c1-23-14-8-2-11(3-9-14)16(22)15-10-20-21(17(15)19)13-6-4-12(18)5-7-13/h2-10H,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNEDOVHNMVYCRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(4-methoxyphenyl)methanone

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